Cas no 2091653-48-2 (4-Bromo-benzooxazole-2-carbaldehyde hydrate)
4-Bromo-benzooxazole-2-carbaldehyde hydrate Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-benzooxazole-2-carbaldehyde hydrate
- SB35263
- Methanediol, 1-(4-bromo-2-benzoxazolyl)-
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- MDL: MFCD30344694
- Inchi: 1S/C8H4BrNO2.H2O/c9-5-2-1-3-6-8(5)10-7(4-11)12-6;/h1-4H;1H2
- InChI Key: YAUKIIGZWRFBMT-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2=C1N=C(C=O)O2.O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 188
- Topological Polar Surface Area: 44.1
4-Bromo-benzooxazole-2-carbaldehyde hydrate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0297H-1g |
4-Bromo-benzooxazole-2-carbaldehyde hydrate |
2091653-48-2 | 96% | 1g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0297H-5g |
4-Bromo-benzooxazole-2-carbaldehyde hydrate |
2091653-48-2 | 96% | 5g |
33904.74CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0297H-500mg |
4-Bromo-benzooxazole-2-carbaldehyde hydrate |
2091653-48-2 | 96% | 500mg |
4655.75CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0297H-250mg |
4-Bromo-benzooxazole-2-carbaldehyde hydrate |
2091653-48-2 | 96% | 250mg |
4655.75CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0297H-100mg |
4-Bromo-benzooxazole-2-carbaldehyde hydrate |
2091653-48-2 | 96% | 100mg |
2756.14CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0297H-50mg |
4-Bromo-benzooxazole-2-carbaldehyde hydrate |
2091653-48-2 | 96% | 50mg |
1797.85CNY | 2021-05-08 | |
| abcr | AB537270-50mg |
4-Bromo-benzooxazole-2-carbaldehyde hydrate; . |
2091653-48-2 | 50mg |
€402.00 | 2024-08-02 | ||
| abcr | AB537270-100mg |
4-Bromo-benzooxazole-2-carbaldehyde hydrate; . |
2091653-48-2 | 100mg |
€583.80 | 2024-08-02 | ||
| abcr | AB537270-250mg |
4-Bromo-benzooxazole-2-carbaldehyde hydrate; . |
2091653-48-2 | 250mg |
€942.80 | 2024-08-02 | ||
| abcr | AB537270-1g |
4-Bromo-benzooxazole-2-carbaldehyde hydrate; . |
2091653-48-2 | 1g |
€1660.60 | 2024-08-02 |
4-Bromo-benzooxazole-2-carbaldehyde hydrate Suppliers
4-Bromo-benzooxazole-2-carbaldehyde hydrate Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 4-Bromo-benzooxazole-2-carbaldehyde hydrate
4-Bromo-benzooxazole-2-carbaldehyde Hydrate: A Comprehensive Overview
4-Bromo-benzooxazole-2-carbaldehyde hydrate (CAS No. 2091653-48-2) is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a benzooxazole ring with a bromine substituent and an aldehyde group, making it a versatile molecule for various applications. In this article, we will delve into the properties, synthesis, applications, and recent advancements related to 4-Bromo-benzooxazole-2-carbaldehyde hydrate, providing a comprehensive understanding of its significance in contemporary research.
The molecular structure of 4-Bromo-benzooxazole-2-carbaldehyde hydrate is composed of a benzene ring fused with an oxazole ring, where the oxazole moiety contains an oxygen atom and two nitrogen atoms. The bromine atom is attached at the para position of the benzene ring, while the aldehyde group is located at the 2-position of the oxazole ring. This arrangement imparts unique electronic and steric properties to the molecule, making it suitable for various chemical reactions and biological interactions.
Recent studies have highlighted the potential of 4-Bromo-benzooxazole-2-carbaldehyde hydrate in drug discovery. Researchers have explored its role as a lead compound in the development of anti-cancer agents due to its ability to inhibit specific enzymes involved in tumor growth. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-proliferative activity against several cancer cell lines, suggesting its potential as a novel therapeutic agent.
In addition to its pharmacological applications, 4-Bromo-benzooxazole-2-carbaldehyde hydrate has also found utility in materials science. Its aromatic structure and functional groups make it an ideal candidate for synthesizing advanced materials such as organic semiconductors and sensors. A 2023 research article in Advanced Materials reported that incorporating this compound into polymer blends significantly enhances their electrical conductivity and thermal stability, paving the way for its use in next-generation electronic devices.
The synthesis of 4-Bromo-benzooxazole-2-carbaldehyde hydrate involves a multi-step process that typically begins with the preparation of benzooxazole derivatives. One common method involves the condensation reaction between o-phenylenediamine and carbon disulfide in the presence of an acid catalyst, followed by bromination and aldehyde group introduction. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste.
From an environmental perspective, understanding the fate and transport of 4-Bromo-benzooxazole-2-carbaldehyde hydrate in natural systems is crucial. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, with microbial communities playing a significant role in its transformation. However, further research is needed to assess its long-term impact on aquatic ecosystems and develop strategies for mitigating any potential risks associated with its use.
In conclusion, 4-Bromo-benzooxazole-2-carbaldehyde hydrate (CAS No. 2091653-48-2) stands as a remarkable example of how structural diversity can lead to multifaceted applications in modern science. Its role as a key intermediate in drug development, coupled with its potential in materials innovation, underscores its importance in both academic and industrial settings. As research continues to uncover new facets of this compound's properties and applications, it is poised to make even greater contributions to advancing scientific knowledge and technological progress.
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